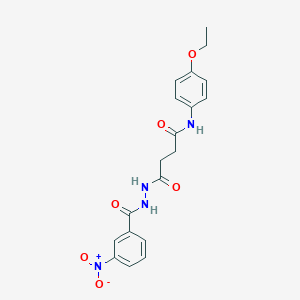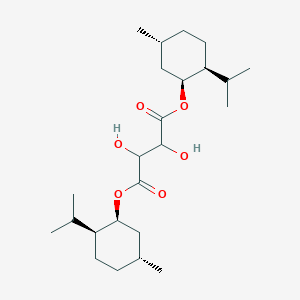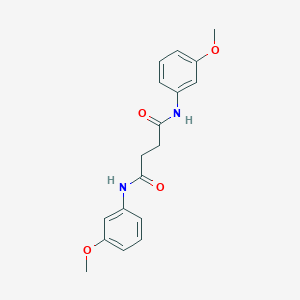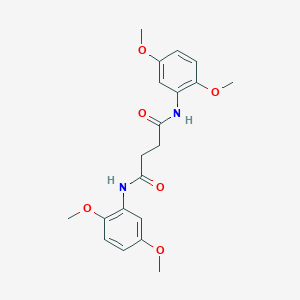![molecular formula C29H40N4O10 B322957 9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE](/img/structure/B322957.png)
9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 3,4,5-trimethoxyphenyl groups attached to a nonanedihydrazide backbone, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with nonanedihydrazide under specific conditions. The process generally includes:
Condensation Reaction: 3,4,5-trimethoxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride.
Coupling Reaction: The acyl chloride derivative is then reacted with nonanedihydrazide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxybenzaldehyde: Used in organic synthesis and as a precursor for other compounds.
1,2-Bis(3,4,5-trimethoxyphenyl)ethanedione:
Uniqueness
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide stands out due to its unique structure, which combines two 3,4,5-trimethoxyphenyl groups with a nonanedihydrazide backbone. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H40N4O10 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
1-N//',9-N//'-bis(3,4,5-trimethoxybenzoyl)nonanedihydrazide |
InChI |
InChI=1S/C29H40N4O10/c1-38-20-14-18(15-21(39-2)26(20)42-5)28(36)32-30-24(34)12-10-8-7-9-11-13-25(35)31-33-29(37)19-16-22(40-3)27(43-6)23(17-19)41-4/h14-17H,7-13H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |
InChI Key |
ARBSLXZFFDJTKI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(diphenylacetyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322874.png)

![4-[2-(2-chlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322878.png)
![N-(4-ethoxyphenyl)-4-[2-({2-nitrophenyl}sulfonyl)hydrazino]-4-oxobutanamide](/img/structure/B322880.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322881.png)
![4-[2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322882.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322884.png)

![4-[2,2-dicyano-1-(3-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322891.png)
![Ethyl 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322892.png)
![4-[2,2-dicyano-1-(4-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322893.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)


